1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate

Übersicht

Beschreibung

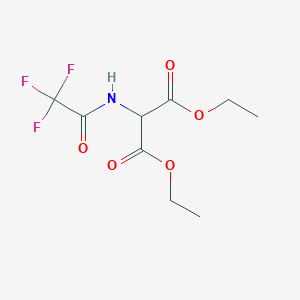

“1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is a synthetic compound that belongs to the family of propanedioates. It has a molecular weight of 271.19 g/mol .

Molecular Structure Analysis

The molecular formula of “1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is C9H12F3NO5 . The InChI code is 1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) .Physical And Chemical Properties Analysis

The compound has a complexity of 311 and a topological polar surface area of 81.7Ų . It has a rotatable bond count of 7 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen

- Field : Medicinal Chemistry

- Application : This compound is used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .

- Method : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

- Results : The newly synthesized compounds were evaluated for their in vitro antibacterial, and antifungal activities .

- Field : Organic Chemistry

- Application : 2,2,2-Trifluoroacetamide, which is structurally similar to your compound, is used as an alternative to the Gabriel synthesis of primary amines from halides .

- Method : This involves N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group .

- Results : This method allows for improved N-alkylation under phase-transfer conditions, allowing successive alkylation with different alkyl groups .

Synthesis of Antimicrobial Compounds

Alternative to the Gabriel Synthesis of Primary Amines

- Field : Organic Chemistry

- Application : Diethyl propanedioate, also known as diethyl malonate, is commonly used in the malonic ester synthesis . This synthesis is a method for making carboxylic acids .

- Method : This involves the alkylation of an enolate anion, which is formed from diethyl malonate .

- Results : This method provides a route to a wide variety of carboxylic acids .

- Field : Biochemistry

- Application : Diethyl malonate, which is structurally similar to your compound, is used in the synthesis of vitamins such as vitamin B1 and vitamin B6 .

- Method : The exact method of synthesis would depend on the specific vitamin being synthesized .

- Results : The result is the production of essential vitamins .

Malonic Ester Synthesis

Synthesis of Vitamins

- Field : Medicinal Chemistry

- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . While “1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is not directly mentioned, its structural similarity to indole derivatives suggests potential applications in this area.

- Method : The synthesis of indole derivatives often involves the reaction of various compounds with indole .

- Results : The newly synthesized indole derivatives can be evaluated for their in vitro biological activities .

- Field : Perfumery and Food Industry

- Application : Diethyl malonate, which is structurally similar to your compound, occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize artificial flavorings .

- Method : The exact method of application would depend on the specific perfume or flavor being synthesized .

- Results : The result is the production of pleasant odors and flavors .

Synthesis of Indole Derivatives

Perfume and Flavoring Agent

Eigenschaften

IUPAC Name |

diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKULJLHFWHSYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)

![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)

![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)

![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)

![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)

![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)

![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)

![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)